[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate
Overview
Description
[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate is an organic compound that features a bromophenyl group and a benzamidoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate typically involves the esterification of 2-benzamidoacetic acid with 2-(4-bromophenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.
Reduction: The carbonyl group in the ester can be reduced to form alcohol derivatives.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Formation of 4-bromophenol derivatives.
Reduction: Formation of 2-(4-bromophenyl)-2-hydroxyethyl 2-benzamidoacetate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features allow for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their potential antimicrobial and anticancer properties. The presence of the bromophenyl group is particularly significant in enhancing the biological activity of these derivatives.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ester and amide functionalities can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound shares the bromophenyl group but has a thiazole ring instead of the benzamidoacetate moiety.
Benzo[d]thiazole-2-thiol bearing 2-oxo-2-substituted-phenylethan-1-yl: This compound also features a bromophenyl group but with a different core structure.
Uniqueness
[2-(4-Bromophenyl)-2-oxoethyl] 2-benzamidoacetate is unique due to its combination of the bromophenyl group and the benzamidoacetate moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl] 2-benzamidoacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO4/c18-14-8-6-12(7-9-14)15(20)11-23-16(21)10-19-17(22)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZLICIMDYSWGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)OCC(=O)C2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90967274 | |
Record name | N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]-2-oxoethyl}benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7510-50-1, 5281-14-1 | |
Record name | NSC405696 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405696 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-{2-[2-(4-Bromophenyl)-2-oxoethoxy]-2-oxoethyl}benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90967274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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